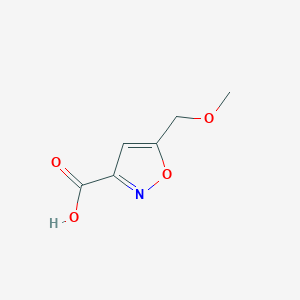

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazole derivatives, including 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, involves several chemical reactions and methodologies. For instance, the "click chemistry" approach has been utilized for the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, highlighting the efficiency of this method in producing fully substituted 1,2,3-triazoles (Chen, Liu, & Chen, 2010). Moreover, the synthesis and ring-chain tautomerism of related compounds have been explored, revealing insights into the chemical behavior of oxazole derivatives (Pokhodylo & Obushak, 2022).

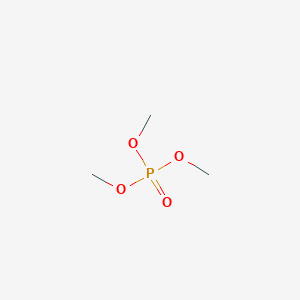

Molecular Structure Analysis

The molecular structure of oxazole derivatives, such as 5-methoxyindole-2-carboxylic acid, has been determined using X-ray diffraction analysis, infrared spectra, and density functional calculations. These studies reveal detailed information about the crystal and molecular structure, including bond lengths, angles, and hydrogen bond interactions (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

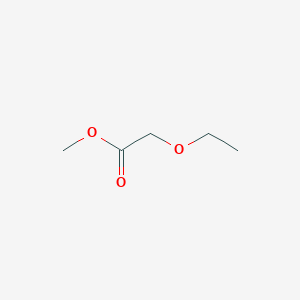

Chemical Reactions and Properties

Chemical reactions involving oxazole derivatives have been extensively studied. For example, the formal [3+2] cycloadditions of 5-methoxyoxazoles with aldehydes have been investigated, revealing high cis-selectivity in the synthesis of 2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993). Additionally, Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed for the preparation of triazole-based scaffolds, demonstrating the versatility of oxazole derivatives in synthetic chemistry (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. Studies on the crystal structure and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide valuable insights into the intermolecular interactions and physical properties of these compounds (Murtuja, Jayaprakash, & Sinha, 2023).

Aplicaciones Científicas De Investigación

Advances in Biomass Conversion

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is closely related to derivatives of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass. Advances in converting plant biomass to furan derivatives underscore the potential of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 5-ethoxymethylfurfural, as alternatives to non-renewable hydrocarbon sources. These compounds are pivotal for synthesizing monomers, polymers, fuels, solvents, and various chemicals, indicating the broader application of related oxazole derivatives in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Importance in Heterocyclic Chemistry

1,2-Oxazines and 1,2-benzoxazines, structurally related to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, are synthesized through dehydration processes and are crucial for producing electrophilic compounds. Their synthesis and transformation underline the significance of oxazole and oxazine derivatives in creating chiral synthons and diverse chemical entities, reflecting the relevance of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in synthetic organic chemistry (Sainsbury, 1991).

Enhancing Scintillation Properties

In the development of plastic scintillators based on polymethyl methacrylate, the role of oxazole derivatives as luminescent activators is highlighted. Oxazoles, including 2,5-diphenyloxazole and related compounds, demonstrate their utility in maintaining scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This suggests potential applications for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in enhancing the performance of luminescent materials (Salimgareeva & Kolesov, 2005).

Therapeutic Potential of Oxazole Derivatives

The therapeutic potential of oxazole scaffolds, including structures related to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, is evident in their wide range of pharmacological activities. Oxazoles are involved in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, showcasing the diverse therapeutic applications of this heterocyclic motif. The presence of oxazole in various natural and synthetic pharmacologically active derivatives underscores its significance in drug design and development (Kaur, Palta, Kumar, Bhargava, & Dahiya, 2018).

Applications in Organic Synthesis

The role of 5-hydroxymethylfurfural (HMF) and its derivatives in organic synthesis highlights the utility of related compounds like 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in synthesizing fine chemicals. With its functional groups, HMF serves as a versatile building block for preparing a variety of value-added chemicals, indicating the potential of oxazole derivatives in contributing to novel synthetic routes that incorporate renewable carbon sources (Fan, Verrier, Queneau, & Popowycz, 2019).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It could include toxicity data, flammability, environmental impact, and precautions for safe handling and storage.

Direcciones Futuras

This could involve discussing potential applications for the compound and areas for future research.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information may not be available. If you have a specific compound that is well-studied or widely used, I may be able to provide more detailed information. Please provide the name or CAS number of such a compound if available.

Propiedades

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)7-11-4/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLABBGKNGIQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598495 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

95312-32-6 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

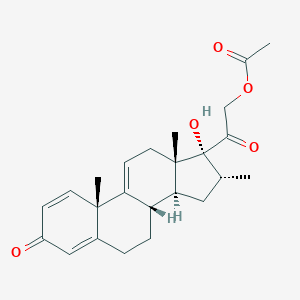

![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)